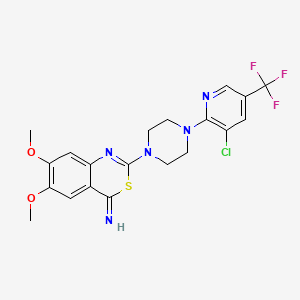

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

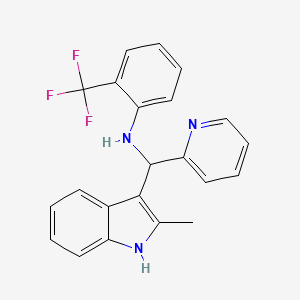

Trifluoromethylpyridines (TFMP) and its derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives has been a topic of interest in recent years . For instance, the first synthesis of tipranavir using a chiral auxiliary was reported in 1997, but later, a practical asymmetric synthesis was also reported .Molecular Structure Analysis

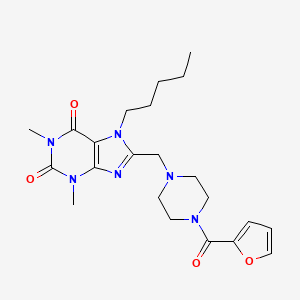

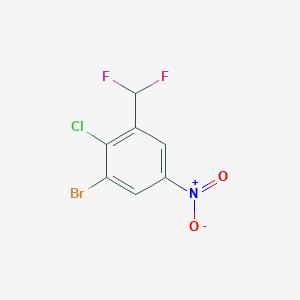

The molecular structure of TFMP derivatives is characterized by the presence of a trifluoromethyl group and a pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific derivative and reaction conditions .Physical and Chemical Properties Analysis

TFMP derivatives have unique physicochemical properties due to the presence of the fluorine atom and the pyridine moiety .Scientific Research Applications

Synthesis and Chemical Properties

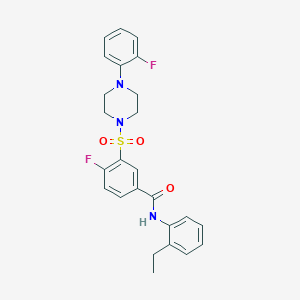

- Research has explored the treatment of methyl anthranilate with 4,5-dichloro-1,2,3-dithiazolium chloride to produce imino derivatives including 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)-6,7-dimethoxy-4H-3,1-benzothiazin-4-imine. These reactions provide a route to various benzo substituted 2-cyanooxazinones and 2-cyanothiazinones from anthranilic acids (Besson, Emayan, & Rees, 1995).

Application in Heterocyclic Compound Synthesis

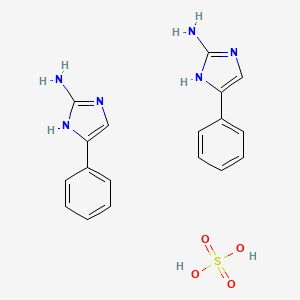

- The compound has been utilized in the synthesis of novel derivatives of 5-phenyl-5H-imidazo[1,2-a][3,1]benzothiazine-2-carboxylic acid, demonstrating its versatility in creating diverse heterocyclic compounds with potential biological activities (Gauthier & Duceppe, 1984).

Potential in Antiretroviral Agents

- In a study exploring anti-HIV agents, pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, which may be related to the this compound compound, were investigated. These derivatives showed significant inhibitory activity against HIV-1 and HIV-2 (Mizuhara et al., 2012).

Role in Benzothiazinone Synthesis

- The compound has been identified as a side product in the synthesis of benzothiazinones, a class of new anti-tuberculosis drug candidates. This highlights its potential relevance in the field of antimicrobial drug synthesis (Eckhardt et al., 2020).

Mechanism of Action

Biochemical Pathways

It is known that trifluoromethylpyridines, a key structural motif in this compound, have been used in the agrochemical and pharmaceutical industries, suggesting that they may interact with a variety of biochemical pathways .

Pharmacokinetics

These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .

Future Directions

Properties

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-6,7-dimethoxy-3,1-benzothiazin-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClF3N5O2S/c1-30-15-8-12-14(9-16(15)31-2)27-19(32-17(12)25)29-5-3-28(4-6-29)18-13(21)7-11(10-26-18)20(22,23)24/h7-10,25H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSTVLNAQKHZDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=N)SC(=N2)N3CCN(CC3)C4=C(C=C(C=N4)C(F)(F)F)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF3N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,1-dimethyl-1H-benzo[d]imidazol-2-amine](/img/structure/B2453337.png)